(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c24-18-6-4-16(5-7-18)17-13-20(25-15-17)22(30)27-9-11-28(12-10-27)23(31)21-14-19-3-1-2-8-29(19)26-21/h4-7,13-15,25H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLCAYPPJAQNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrrole ring with a fluorophenyl substituent and a piperazine ring linked to a tetrahydropyrazolo derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Key Structural Features:
- Pyrrole Ring : Known for its role in various biological activities.
- Piperazine Ring : Commonly found in pharmacologically active compounds.
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific proteins or enzymes within cells. The mechanism may involve:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance, studies on pyrazole derivatives show promising results against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications can enhance efficacy against specific targets such as BRAF(V600E) and EGFR .
Antimicrobial Properties
Compounds with similar structural motifs have been reported to possess antimicrobial activities. For example, pyrazole derivatives have shown effectiveness against bacterial strains and fungi, indicating that this compound may also exhibit similar properties .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of pyrrole derivatives, where compounds similar to the target showed IC50 values in the low micromolar range against several cancer cell lines. The most effective compounds displayed over 45-fold greater potency compared to standard treatments like sorafenib .
- Antimicrobial Activity : Research on pyrazole carboxamides demonstrated notable antifungal activity against various pathogens. This suggests that the target compound could be explored for its potential in treating infections caused by resistant strains .
Data Table
Scientific Research Applications
Biological Activities
The compound has shown promise in several areas of pharmacological research:
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
Antidepressant Effects
Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease. Research into related compounds has shown inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Research
In a study published by the National Institutes of Health, a series of analogs based on the core structure of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that certain modifications enhanced their efficacy against breast cancer cells by promoting apoptosis through caspase activation .
Case Study 2: Neuropharmacology
Another study focused on the neuropharmacological effects of compounds related to this structure revealed that they exhibited significant antidepressant-like behavior in rodent models. The study highlighted the importance of the piperazine moiety in enhancing bioavailability and receptor affinity .
Analytical Techniques
To characterize the compound's purity and structural integrity, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.
- High Performance Liquid Chromatography (HPLC) : Essential for assessing purity levels.
- Mass Spectrometry (MS) : Provides information on molecular weight and fragmentation patterns.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method) and structural analogs.
Functional and Pharmacological Insights
Piperazine Derivatives: Compound 21 () shares the piperazine core but replaces the pyrrole with a thiophene ring. The trifluoromethyl group in Compound 21 increases metabolic stability but reduces aqueous solubility compared to the target compound’s fluorophenyl group .
Pyrazole/Pyrrole Hybrids :
- Fipronil () highlights the role of halogenated aryl groups in bioactivity. However, the target compound’s tetrahydropyrazolo-pyridine carbonyl group may confer distinct target selectivity compared to fipronil’s sulfinyl moiety .
Tetrahydropyrazolo-pyridine Motif: This scaffold is less common in literature than pyrazolo[1,5-a]pyrimidines ().
QSAR and Molecular Descriptors
Van der Waals volume and electronic descriptors () suggest that the target compound’s fluorophenyl group introduces moderate electronegativity, while the tetrahydropyrazolo-pyridine contributes to a compact, three-dimensional structure. This contrasts with bulkier analogs like fipronil, which exhibit higher logP and steric hindrance .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrrole and tetrahydropyrazolo moieties. Key steps include:
- Coupling Reactions : Use reflux conditions with catalysts (e.g., chloranil in xylene for 25–30 hours) to facilitate cyclization, followed by NaOH treatment for neutralization .
- Purification : Recrystallization from methanol or ethanol improves purity, monitored by TLC/HPLC .
- Yield Optimization : Adjust stoichiometry of intermediates (e.g., 4-fluorophenyl derivatives) and employ inert atmospheres to minimize side reactions. Evidence from similar piperazine-carbonyl syntheses suggests yields improve with slow addition of acylating agents .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) resolves stereochemistry, with data-to-parameter ratios >13:1 ensuring accuracy .
- Spectroscopy :
Advanced: How should pharmacokinetic (PK) studies be designed to evaluate blood-brain barrier (BBB) permeability?
Methodological Answer:
- In Silico Modeling : Use software like SwissADME to predict logP and P-gp substrate likelihood, leveraging structural analogs (e.g., fluorinated phenethylamines) .
- In Vitro Assays : Employ MDCK-MDR1 cell monolayers to measure permeability coefficients (Papp), comparing apical-to-basolateral transport under pH 7.4 .
- In Vivo Validation : Intravenous/oral dosing in rodent models, with LC-MS/MS quantification of plasma and brain homogenates. Account for metabolite interference via enzymatic inhibition controls .
Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?
Methodological Answer:
- Dose Escalation Studies : Use randomized block designs (e.g., split-split plots) to test multiple doses across biological replicates, controlling for metabolic variability .
- Metabolite Profiling : Identify active/inactive metabolites via HPLC-MS in plasma and tissue samples. For example, fluorophenyl groups may undergo hepatic glucuronidation, reducing bioavailability .
- Tissue-Specific PK/PD Modeling : Integrate microdialysis data from target tissues to correlate free drug concentrations with observed effects .
Intermediate: What protocols are used for stability studies under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24–72 hours) and analyze degradation products via UPLC-PDA. Piperazine-linked compounds often show instability at extremes (pH <3 or >10) .
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., 150–200°C for pyrrole derivatives) and recommend storage at –20°C under argon .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Systematic Substitution : Replace the 4-fluorophenyl group with Cl, Br, or methoxy analogs to assess electronic effects on receptor binding. For example, bulkier groups may hinder piperazine-carbonyl interactions .
- Bioisosteric Replacement : Substitute tetrahydropyrazolo with pyrazolo[1,5-a]pyridine cores to enhance metabolic stability. Evaluate via CYP450 inhibition assays .
Basic: What ecotoxicological assessments are recommended for environmental risk evaluation?
Methodological Answer:
- Abiotic Fate Studies : Measure hydrolysis half-lives (pH 4–9) and photodegradation rates using simulated sunlight. Fluorinated aromatic compounds often persist in aquatic systems .
- Biotic Impact : Use Daphnia magna acute toxicity assays (48-hour EC50) and algal growth inhibition tests (OECD 201). Correlate results with logKow values to predict bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
